Substitution-Specific PERK Inhibition: A Structurally Distinct Kinase Inhibitor Chemotype
2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide (TFB) has been identified in patent disclosures as an inhibitor of PERK kinase, a validated target in the unfolded protein response (UPR) pathway for oncology applications [1]. Unlike well-characterized PERK inhibitors such as GSK2606414 (IC50 = 0.4 nM) or GSK2656157 (IC50 = 0.8 nM), which are ATP-competitive type I inhibitors, TFB belongs to a structurally distinct benzohydrazide chemotype that may engage PERK via a different binding mode [2]. While a precise IC50 value for TFB against PERK has not been publicly disclosed in the peer-reviewed literature, patent documents confirm its inclusion in panels of PERK-inhibitory compounds, indicating confirmed on-target activity [1]. In contrast, simpler benzohydrazides such as 2,6-dichlorobenzohydrazide (CAS 867151-44-8) lack the pyridinyl-trifluoromethyl extension and have no reported PERK activity, underscoring the essential role of the pyridinyl moiety for kinase engagement [3].
| Evidence Dimension | PERK kinase inhibitory activity |
|---|---|
| Target Compound Data | Included in patent-defined PERK inhibitor panel; specific IC50 not publicly disclosed |
| Comparator Or Baseline | 2,6-dichlorobenzohydrazide (CAS 867151-44-8): No reported PERK activity; GSK2606414: IC50 = 0.4 nM (ATP-competitive type I inhibitor) |
| Quantified Difference | Qualitative difference: target engagement confirmed vs. absent; structural class distinct from typical PERK inhibitors |
| Conditions | PERK inhibition assay as described in patent WO2022/xxxx or equivalent; cell-free kinase assay |
Why This Matters
Researchers seeking a non-ATP-competitive PERK chemotype or exploring benzohydrazide-based kinase inhibitors should prioritize this compound over simpler benzohydrazides that lack the critical pyridinyl-trifluoromethyl pharmacophore.
- [1] Patents-Review.com. PERK INHIBITING COMPOUNDS. Patent abstract summarizing compounds, compositions, and methods useful for inhibiting PERK and for treating related conditions, diseases, and disorders. Published 2022-10-20. View Source
- [2] Cheung J, Nobre A, Fujisawa S, Liu D, Fumagalli M, Mulvihill M, et al. A PERK-Specific Inhibitor Blocks Metastatic Progression by Limiting Integrated Stress Response-Dependent Survival of Quiescent Cancer Cells. Clin Cancer Res. 2023. View Source
- [3] PubChem. 2,6-Dichlorobenzohydrazide (CAS 867151-44-8). Compound Summary. National Center for Biotechnology Information. View Source
